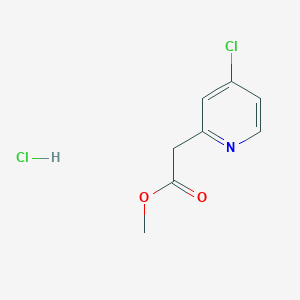
5-(Methylamino)-2-hydroxy-naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylamino)-2-hydroxy-naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a methylamino group attached to the fifth position of the naphthalene ring and a hydroxyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylamino)-2-hydroxy-naphthalene can be achieved through several methods. One common approach involves the aminomethylation of naphthalen-2-ol using formaldehyde and secondary amines. The reaction is typically carried out in the presence of a solvent such as methanol, ethanol, or propan-2-ol . The best results are often obtained using methanol as the solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include controlling the temperature, concentration of reactants, and choice of solvent.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methylamino)-2-hydroxy-naphthalene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalenes.
Applications De Recherche Scientifique
5-(Methylamino)-2-hydroxy-naphthalene has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Methylamino)-2-hydroxy-naphthalene involves its interaction with various molecular targets. The compound can form strong intramolecular hydrogen bonds, which influence its reactivity and interactions with other molecules . It can also participate in electron transfer reactions, contributing to its biological and chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-2-ol: Lacks the methylamino group, making it less reactive in certain substitution reactions.
Naphthalene-2,7-diol: Contains two hydroxyl groups, leading to different chemical properties and applications.
1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol: Used in the detection and adsorption of aluminum ions.
Uniqueness
5-(Methylamino)-2-hydroxy-naphthalene is unique due to the presence of both a methylamino group and a hydroxyl group on the naphthalene ring
Propriétés
Numéro CAS |
377734-60-6 |
|---|---|
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
5-(methylamino)naphthalen-2-ol |
InChI |
InChI=1S/C11H11NO/c1-12-11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7,12-13H,1H3 |
Clé InChI |
CYTDLXHFVYVISM-UHFFFAOYSA-N |
SMILES |
CNC1=CC=CC2=C1C=CC(=C2)O |
SMILES canonique |
CNC1=CC=CC2=C1C=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1431574.png)
![[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride](/img/structure/B1431575.png)
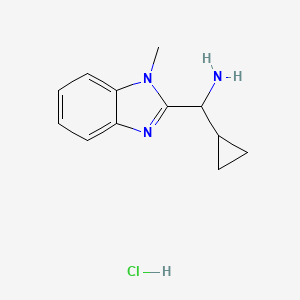
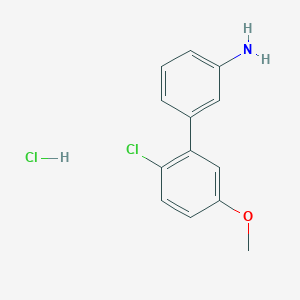
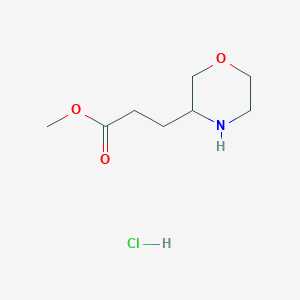
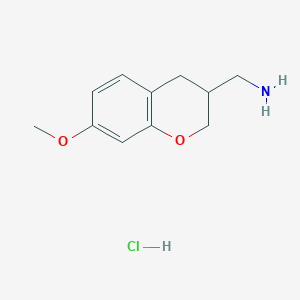
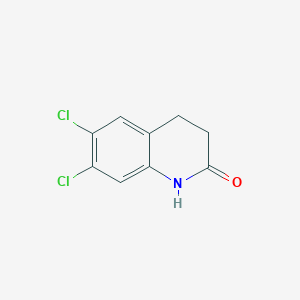
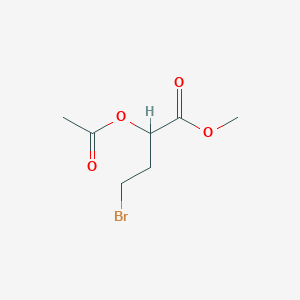

![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1431588.png)
